molecular formula C10H10O3 B1675888 3-Acetylphenyl acetate CAS No. 2454-35-5

3-Acetylphenyl acetate

Cat. No.: B1675888
CAS No.: 2454-35-5
M. Wt: 178.18 g/mol
InChI Key: OTHYPAMNTUGKDK-UHFFFAOYSA-N
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Description

m-Acetylphenyl acetate is a bioactive chemical.

Biochemical Analysis

Biochemical Properties

3-Acetylphenyl acetate plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in acetylation reactions where it donates an acetyl group to other molecules. This interaction is crucial for modifying the activity and function of proteins and enzymes, thereby influencing various biochemical pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of acetyl-CoA, a key molecule in cellular metabolism, thereby impacting energy production and lipid synthesis . Additionally, this compound can affect the acetylation of histones, which in turn regulates gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can act as an acetylating agent, transferring acetyl groups to proteins and enzymes. This acetylation can lead to changes in the activity, stability, and function of these biomolecules. For instance, acetylation of histones by this compound can alter chromatin structure and gene expression . Additionally, it may inhibit or activate specific enzymes, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound may cause toxicity and adverse effects, such as liver damage and metabolic disturbances . It is crucial to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized to acetyl-CoA, which is a central molecule in cellular metabolism. Acetyl-CoA participates in the tricarboxylic acid (TCA) cycle, lipid synthesis, and protein acetylation . The compound may also interact with enzymes such as acetyl-CoA synthetase, which facilitates the conversion of acetate to acetyl-CoA . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its biochemical effects. It may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with targeting signals or post-translational modifications . For example, acetylation of histones by this compound occurs in the nucleus, affecting chromatin structure and gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

Properties

IUPAC Name

(3-acetylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9-4-3-5-10(6-9)13-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHYPAMNTUGKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179287
Record name m-Acetylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2454-35-5
Record name 1-[3-(Acetyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2454-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Acetylphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2454-35-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174054
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Record name m-Acetylphenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-acetylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name M-ACETYLPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WC3FS93QL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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